molecular formula C48H94O22 B1670002 2,3-Dihydroxypropyl (E)-2,3,4,5-tetrakis(2,3-dihydroxypropyl)-20,21-dihydroxyhenicos-9-enoate CAS No. 9007-48-1

2,3-Dihydroxypropyl (E)-2,3,4,5-tetrakis(2,3-dihydroxypropyl)-20,21-dihydroxyhenicos-9-enoate

Cat. No. B1670002
CAS RN: 9007-48-1
M. Wt: 726.9 g/mol
InChI Key: NPTLAYTZMHJJDP-KTKRTIGZSA-N
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Description

2,3-Dihydroxypropyl icosanoate is a 1-monoglyceride resulting from the formal condensation of the carboxy group of icosanoic acid with one of the primary hydroxy groups of glycerol . It is functionally related to an icosanoic acid .


Synthesis Analysis

A highly efficient synthesis of enantiomerically pure (S) and ®-isomers of N-(2,3-dihydroxypropyl)arylamides has been developed with good overall yields in a two-step process . The key step involves the ring opening of the chiral epoxide with a nitrogen heterocyclic carbene (NHC) and further rearrangement to chiral N-(2,3-dihydroxypropyl)arylamides in high yields and enantioselectivity .


Molecular Structure Analysis

The molecular structure of a similar compound, 2,3-Dihydroxypropyl icosanoate, includes a molecular formula of C23H46O4 .


Chemical Reactions Analysis

The inhibiting activity of 3 sets of organic compounds ([2-[(2,3-dihydroxypropyl)-sulfanyl]-N-octylacetamide (DSO), 2-[(2,3-dihydroxypropyl)sulfanyl]-N-decylacetamide (DSD) and 2-[(2,3-dihydroxypropyl)sulfanyl]-N-dodecylacetamide (DSDD)) were studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2,3-Dihydroxypropyl icosanoate, include a molecular weight of 386.6 g/mol .

Scientific Research Applications

Biocatalysis and Agricultural Biotechnology

Research on Pleurotus ostreatus demonstrates its ability to mediate biotransformation with enoate reductase activity towards various substrates, leading to the production of saturated ketones and alcohols with significant chemoselectivity and enantioselectivity. This showcases the potential of fungal enzymes in organic synthesis, which could be relevant for the modification or synthesis of complex organic compounds such as the one (Skrobiszewski et al., 2013).

Chemistry of Materials

The study by Brandhuber et al. on glycol-modified silanes in synthesizing silica monoliths with hierarchical porosity points to the versatility of organic compounds in creating structured materials. This research highlights the use of organic-inorganic hybrid materials for applications ranging from catalysis to drug delivery, potentially including the synthesis or modification of complex molecules like the one specified (Brandhuber et al., 2005).

Biomacromolecules

Polyhydroxyalkanoates (PHAs) are discussed by Misra et al. for their potential in biomedical applications, emphasizing the diversity and biodegradability of this class of polymers. The paper's focus on combining PHAs with inorganic phases for improved mechanical properties and bioactivity might offer insights into the broader context of designing complex organic compounds for specific functions (Misra et al., 2006).

Dalton Transactions

The selective binding capabilities of tetrakis(diisopropyl amide) substituted norbornadiene and quadricyclane for barium ions, as reported by Winkler et al. , illustrate the specificity that can be achieved through organic synthesis. This underscores the importance of structural design in organic compounds for applications in ion recognition and separation, potentially relevant to the synthesis or interaction studies of the compound (Winkler et al., 2012).

Safety And Hazards

For a similar compound, 2,3-DIHYDROXYPROPYL ACRYLATE, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The use of molecular organic compounds that contain heteroatom like nitrogen as well as oxygen as corrosion inhibitors against carbon steel in acidic media has received a number of attention in academic world and industries .

properties

IUPAC Name

2,3-dihydroxypropyl (E)-2,3,4,5-tetrakis(2,3-dihydroxypropyl)-20,21-dihydroxyhenicos-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H70O14/c37-19-27(43)14-12-10-8-6-4-2-1-3-5-7-9-11-13-26(15-28(44)20-38)33(16-29(45)21-39)34(17-30(46)22-40)35(18-31(47)23-41)36(49)50-25-32(48)24-42/h5,7,26-35,37-48H,1-4,6,8-25H2/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIRMBHOCCUQAG-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC=CCCCC(CC(CO)O)C(CC(CO)O)C(CC(CO)O)C(CC(CO)O)C(=O)OCC(CO)O)CCCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCCC/C=C/CCCC(CC(CO)O)C(CC(CO)O)C(CC(CO)O)C(CC(CO)O)C(=O)OCC(CO)O)CCCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H70O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

726.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 5463919

CAS RN

9007-48-1
Record name 1,2,3-Propanetriol, homopolymer, (9Z)-9-octadecenoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,3-Propanetriol, homopolymer, (9Z)-9-octadecenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.430
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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